molecular formula C11H12ClN5 B8163583 (R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine

(R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B8163583
M. Wt: 249.70 g/mol
InChI Key: SVUKAHUVEXRAAR-SSDOTTSWSA-N
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Description

(R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is a chiral small molecule based on the 1,3,5-triazine scaffold, a privileged structure in medicinal chemistry and chemical biology . The 1,3,5-triazine core is a versatile pharmacophore known for its role in nucleophilic substitution reactions, making it a valuable intermediate for constructing more complex molecules . This compound is specifically engineered for research applications in antibacterial and anticancer agent development. Its mechanism of action is anticipated to involve the inhibition of key enzymatic targets such as dihydrofolate reductase (DHFR), a pathway validated by other FDA-approved triazine-containing therapeutics like cycloguanil . The (R)-enantiomer offers a unique stereochemical profile for structure-activity relationship (SAR) studies, particularly in investigating how chirality influences target binding affinity and selectivity. Beyond pharmaceutical research, the 1,3,5-triazine scaffold is widely utilized in materials science, serving as a building block for ligands in catalysis, organic electronics, and the development of advanced polymers . This reagent provides researchers with a high-purity, chirally defined starting material for exploring these diverse applications.

Properties

IUPAC Name

6-chloro-2-N-[(1R)-1-phenylethyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5/c1-7(8-5-3-2-4-6-8)14-11-16-9(12)15-10(13)17-11/h2-7H,1H3,(H3,13,14,15,16,17)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUKAHUVEXRAAR-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-phenylethylamine and 6-chloro-1,3,5-triazine-2,4-diamine.

    Reaction Conditions: The reaction between 1-phenylethylamine and 6-chloro-1,3,5-triazine-2,4-diamine is carried out under controlled conditions, often involving the use of a suitable solvent such as toluene or dichloromethane. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine.

Industrial Production Methods

In an industrial setting, the production of ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysts: Employing catalysts to enhance the reaction rate and selectivity.

    Automation: Implementing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Reactivity of the Chlorine Substituent

The chlorine atom at position 6 undergoes SNAr reactions under controlled conditions. Key factors include:

  • Electron-withdrawing effect : The triazine ring activates the chlorine for substitution, though the electron-donating 1-phenylethylamine group at position 2 reduces its reactivity compared to 2,4,6-trichloro-1,3,5-triazine (TCT) .

  • Temperature dependence : Substitution typically requires elevated temperatures (35–75°C) compared to TCT, which reacts at 0–5°C .

Substitution with Amines

Amines react preferentially due to their strong nucleophilicity. For example:

NucleophileBaseSolventTemperatureOutcome (Yield)Source
Butan-2-amineDIEADCM35°C100% conversion
CyclohexylamineDIEAEtOAc35°C85–94% yield

Mechanism :

  • Deprotonation of the amine by DIEA.

  • Attack on the electron-deficient C6 of the triazine ring.

  • Displacement of chlorine to form 2,4-diamino-6-substituted triazine derivatives .

Substitution with Thiols and Alcohols

Thiols and alcohols require harsher conditions due to weaker nucleophilicity:

NucleophileBaseSolventTemperatureOutcome (Yield)Source
3-Methylbutane-2-thiolDIEATHF75°C63% conversion
2-Phenylethan-1-olDIEATHF75°CPartial conversion

Limitations : Steric hindrance from the 1-phenylethyl group slows substitution at C6 .

Stability and Byproduct Formation

  • Hydrolysis : The chlorine atom is susceptible to hydrolysis in aqueous acidic/basic conditions, forming 6-hydroxy derivatives .

  • Dimerization : Prolonged heating may lead to dimerization via triazine ring coupling, observed in related compounds .

Comparative Reactivity Table

PositionSubstituentReactivity Toward SNArPreferred Conditions
C2(R)-1-PhenylethylamineElectron-donatingNon-reactive
C6ChlorineModerately activated35–75°C, DIEA, polar aprotic solvents

Research Gaps

  • Stereochemical effects of the (R)-1-phenylethyl group on reaction kinetics remain unstudied.

  • Limited data on photochemical or catalytic reactions (e.g., Suzuki coupling).

Sources:

Scientific Research Applications

Anticancer Activity

Triazine derivatives have been extensively studied for their potential anticancer properties. Research indicates that (R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine exhibits significant cytotoxic effects against various cancer cell lines.

Case Study:
A study involving the synthesis of this triazine derivative demonstrated its ability to inhibit cell proliferation in breast cancer cells by inducing apoptosis. The compound was tested alongside standard chemotherapeutics, showing enhanced efficacy at lower concentrations.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes.

Case Study:
In vitro studies showed that (R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus8 µg/mLModerate
Escherichia coli16 µg/mLHigh

Herbicide Development

Triazines are well-known for their use as herbicides due to their ability to inhibit photosynthesis in plants. The application of (R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine in herbicide formulations has shown promising results.

Case Study:
Field trials indicated that formulations containing this compound effectively controlled weed populations in maize crops without significant phytotoxicity to the crop itself.

Weed Species Application Rate (kg/ha) Weed Control Efficacy (%)
Amaranthus retroflexus1.090
Setaria viridis0.7585

Polymer Chemistry

The incorporation of triazine derivatives into polymer matrices enhances thermal stability and mechanical properties. (R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine has been explored as a building block for advanced polymeric materials.

Case Study:
Research demonstrated that polymers synthesized with this triazine derivative exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Property Standard Polymer Polymer with Triazine Derivative
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250320

Mechanism of Action

The mechanism of action of ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Environmental Impact : The target compound’s chirality and phenyl group may necessitate specialized analytical methods (e.g., chiral HPLC) for environmental monitoring .
  • Structure-Activity Relationships : Bulky N-substituents (tert-butyl, phenyl) correlate with prolonged herbicidal activity but increased bioaccumulation risks .
  • Synthetic Challenges: Introducing chirality in triazines requires enantioselective synthesis routes, adding complexity compared to non-chiral analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine, and how are yields optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution of cyanuric chloride with (R)-1-phenylethylamine under controlled conditions. Microwave-assisted methods (e.g., 80–120°C, 20–60 min) improve reaction efficiency and yields compared to conventional heating .
  • Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) and stoichiometric excess of amines (1.2–1.5 eq) to mitigate competing side reactions. Yields range from 28% to 58% depending on substituent electronic effects .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and enantiopurity. For example, the (R)-enantiomer shows distinct splitting patterns for the 1-phenylethyl group (e.g., δ 1.5–1.7 ppm for CH3_3) .
  • Melting Point Analysis : Melting ranges (e.g., 134–167°C) correlate with crystallinity and purity .
  • Elemental Analysis : Carbon/nitrogen ratios verify stoichiometry (e.g., C: 52.33–52.54%, N: 18.98–19.15%) .

Advanced Research Questions

Q. How does the enantiomeric configuration (R vs. S) influence biological activity, and what assays differentiate their effects?

  • Activity Differentiation : The (R)-enantiomer exhibits higher antiproliferative activity (e.g., IC50_{50} = 6.25 μM against MDA-MB-231 cells) compared to the (S)-form (IC50_{50} = 35.50 μM), attributed to stereospecific target binding .
  • Assays :

  • Cell Viability : MTT assays using triple-negative breast cancer cells.
  • Kinase Inhibition : Molecular docking studies to compare binding affinities to kinases (e.g., EGFR, VEGFR) .

Q. What strategies resolve contradictions in antiproliferative data across studies involving triazine derivatives?

  • Approaches :

  • Standardized Protocols : Use consistent cell lines (e.g., MDA-MB-231 vs. MCF-7) and culture conditions to minimize variability .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation discrepancies .
  • 3D-QSAR Modeling : Identify critical substituents (e.g., electron-withdrawing groups at C6) that enhance activity across datasets .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methods :

  • 3D-QSAR : Correlate substituent hydrophobicity (π) and steric bulk with logP and bioavailability .
  • Molecular Dynamics : Simulate binding to serum albumin to predict plasma half-life .
    • Case Study : Derivatives with 4-fluorophenyl groups show enhanced metabolic stability (t1/2_{1/2} > 4 h in human microsomes) compared to unsubstituted analogs .

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